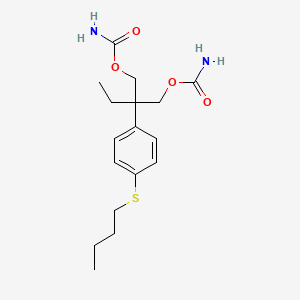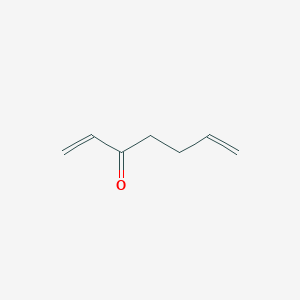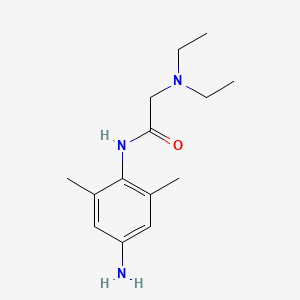
n-(4-Amino-2,6-dimethylphenyl)-n2,n2-diethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is a synthetic organic compound belonging to the class of glycine derivatives This compound is characterized by the presence of an amino group, two methyl groups, and a glycinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide typically involves the reaction of 4-amino-2,6-dimethylphenol with ethyl glyoxylate and aniline derivatives. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic properties . The reaction conditions are generally mild, and the process is environmentally friendly, with water being the only byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine and chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the glycinamide moiety can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition and receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Amino-2,6-dimethylphenyl)acetamide: Similar structure but lacks the glycinamide moiety.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains a dimethylaminomethyl group instead of the glycinamide moiety.
Uniqueness
N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is unique due to the presence of both the amino and glycinamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
27951-88-8 |
|---|---|
Formule moléculaire |
C14H23N3O |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-(4-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |
InChI |
InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18) |
Clé InChI |
HBQZJYRPWUPAEM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


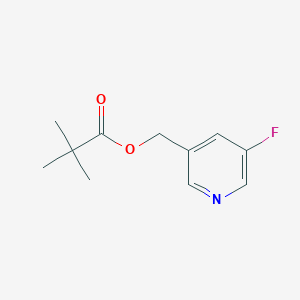
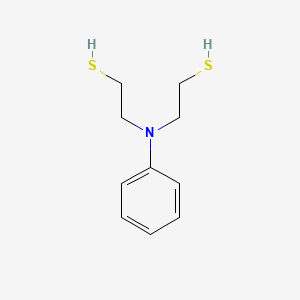
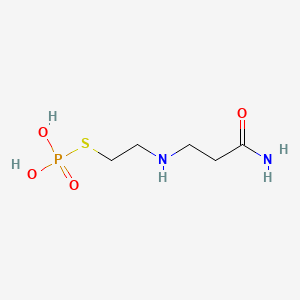

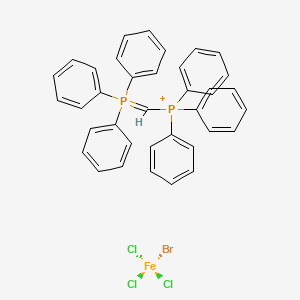
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
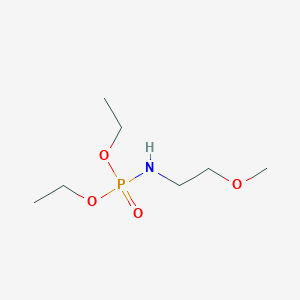
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
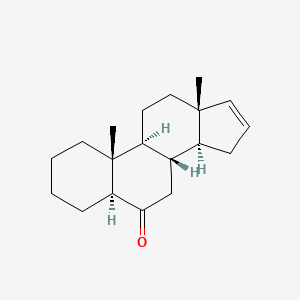

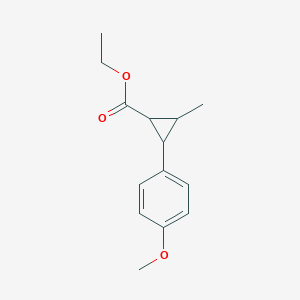
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)
